2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C16H12ClNO3S2 and its molecular weight is 365.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antiviral and Antimicrobial Agents
- Research has led to the development of sulfonamide derivatives with potential antiviral and antimicrobial properties. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity, showcasing the compound's relevance in creating antiviral agents (Chen et al., 2010). Moreover, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized, indicating their antimicrobial potential (Darwish et al., 2014).
Photodynamic Therapy for Cancer Treatment
- The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base demonstrates significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).
Anticancer Activity
- Sulfonyl esters synthesized from reactions of sulfonyl chlorides with phenolic chalcone analogues have been screened for in vitro cytotoxic activities against human epithelial cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. The compounds showed strong anticancer activities with moderate-to-high selectivity, inducing apoptotic cell death and cell cycle arrest in cancerous cell lines (Muškinja et al., 2019).
Synthesis of Organized Assemblies for Ionic Salts
- The compound and its derivatives have been used in creating protonated pyrazole-based ionic salts. These salts form organized assemblies that can be directed by anions, showcasing the structural diversity and potential application in material science and engineering (Zheng et al., 2013).
Anticonvulsant Activity
- Derivatives of the compound have also been explored for anticonvulsant activity. For instance, a series of 4-thiazolidinones bearing a sulfonamide group were prepared and tested for their anticonvulsant activity using animal models. Several compounds displayed significant activity, suggesting their potential use as anticonvulsant agents (Siddiqui et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S2/c1-21-13-9-7-12(8-10-13)15-18-16(23(17,19)20)14(22-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNINCACTKRMESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.